Diquat Monopyridone Bromide

Toxicology Herbicide Safety Risk Assessment

Analytical labs face inaccurate quantification when using parent Diquat Dibromide as surrogate for its monopyridone metabolite. Diquat Monopyridone Bromide (DQ-M) is the certified reference standard that eliminates this cross-reactivity error. • >17-fold lower acute oral toxicity vs. parent diquat; distinct oxidative stress biomarker profile in aquatic organisms. • Enables validated LC-MS/MS quantification of diquat metabolites in urine, serum, and plasma for forensic toxicology. • Essential for environmental monitoring programs requiring specific analysis of diquat degradation products in water systems.

Molecular Formula C12H11BrN2O
Molecular Weight 279.13 g/mol
Cat. No. B13417756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiquat Monopyridone Bromide
Molecular FormulaC12H11BrN2O
Molecular Weight279.13 g/mol
Structural Identifiers
SMILESC1C[N+]2=CC=CC=C2C3=CC=CC(=O)N31.[Br-]
InChIInChI=1S/C12H11N2O.BrH/c15-12-6-3-5-11-10-4-1-2-7-13(10)8-9-14(11)12;/h1-7H,8-9H2;1H/q+1;/p-1
InChIKeyNDGYKUCRKVWEFL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diquat Monopyridone Bromide (CAS 54016-01-2) for Analytical Reference Standards and Environmental Toxicology Research


Diquat Monopyridone Bromide (DQ-M) is a primary oxidative metabolite of the widely used non-selective contact herbicide Diquat Dibromide [1]. It is characterized as a monopyridone derivative with a molecular formula of C12H11BrN2O and a molecular weight of 279.13 g/mol . This compound serves as a critical analytical reference standard for the detection and quantification of diquat metabolism in biological and environmental matrices, as well as a key subject for studies evaluating the distinct toxicological profile of diquat metabolites compared to the parent compound .

Why Diquat Dibromide Cannot Be Substituted for Diquat Monopyridone Bromide in Environmental Fate and Toxicology Studies


Generic substitution between Diquat Dibromide (the parent herbicide) and its metabolite Diquat Monopyridone Bromide is scientifically invalid due to fundamental differences in their chemical structure, toxicokinetic behavior, and biological activity profiles. The metabolic conversion from the dicationic parent compound to the monopyridone introduces a carbonyl group that alters molecular charge distribution and stability [1]. Consequently, these two entities exhibit significantly different absorption, distribution, metabolism, and excretion (ADME) parameters in vivo and divergent effects on biological systems [2]. Most critically, their toxicity profiles differ substantially: Diquat Monopyridone demonstrates markedly lower acute oral and subcutaneous toxicity compared to the parent Diquat Dibromide, and induces a distinct pattern of oxidative stress biomarkers in aquatic organisms [2][3]. Using the parent compound as a surrogate for the metabolite in analytical, toxicological, or environmental fate studies will yield inaccurate and non-representative data.

Quantitative Comparative Evidence for Diquat Monopyridone Bromide in Toxicology and Environmental Risk Assessment


Acute Oral Toxicity: Diquat Monopyridone Exhibits Significantly Reduced Toxicity Compared to Parent Diquat

In acute oral toxicity studies in rats, Diquat Monopyridone demonstrates a dramatically higher LD50 value compared to the parent herbicide Diquat Dibromide, indicating substantially lower acute oral toxicity. A preliminary toxicological study reported that the oral LD50 for Diquat Monopyridone in rats exceeded 4000 mg/kg body weight, which was the maximum dose administered [1]. This is in stark contrast to the parent compound Diquat Dibromide, which has an established oral LD50 of approximately 231 mg/kg in rats [2].

Toxicology Herbicide Safety Risk Assessment

Subcutaneous Toxicity Comparison: Diquat Monopyridone Shows Superior Safety Profile in Rats

When administered subcutaneously at equivalent molar doses, Diquat Monopyridone exhibited markedly lower toxicity than the parent Diquat compound. A study compared the effects of administering Diquat Monopyridone and Diquat at a dose of 90 µmoles/kg (equivalent to 16 mg active ingredient/kg) to groups of 10 rats [1]. The group receiving Diquat Monopyridone showed no adverse effects or deaths over the entire 14-day observation period. In contrast, the group receiving the parent Diquat compound experienced 6 deaths within the same timeframe [1].

Toxicology Metabolite Safety In Vivo Studies

Toxicokinetic Profile: Diquat Monopyridone Displays Prolonged Half-Life and Distinct Plasma Dynamics

In a toxicokinetic study following oral administration of Diquat to rats, Diquat Monopyridone (DQ-M) exhibited a distinct plasma concentration-time profile compared to the parent compound (DQ) and the other primary metabolite, Diquat Dipyridone (DQ-D). DQ-M was characterized by a significantly lower maximum plasma concentration (Cmax) but a substantially longer elimination half-life (t1/2) [1].

Toxicokinetics ADME Bioanalysis

Aquatic Ecotoxicology: Diquat Monopyridone Induces Lower Oxidative Stress than Parent Diquat in Zebrafish Model

A comparative study on the aquatic toxicity of Diquat (DQ) and its metabolites in zebrafish larvae revealed significant differences in the induction of oxidative stress biomarkers. While exposure to the parent DQ led to a marked increase in reactive oxygen species (ROS), malondialdehyde (MDA), and glutathione (GSH) levels, exposure to the metabolite Diquat Monopyridone (DQ-M) did not cause a statistically significant increase in ROS or MDA compared to the control group [1].

Aquatic Toxicology Environmental Risk Oxidative Stress

Primary Research and Industrial Applications of Diquat Monopyridone Bromide Reference Material


Analytical Reference Standard for LC-MS/MS Quantification of Diquat Metabolites

Diquat Monopyridone Bromide is an essential certified reference material for the development, validation, and routine execution of quantitative bioanalytical methods, specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [1]. Its procurement is mandatory for forensic and clinical toxicology laboratories tasked with accurately measuring Diquat and its metabolites in biological matrices like urine, serum, and plasma following suspected poisoning incidents [2][3].

Comparative Toxicology Studies on Diquat and its Metabolites

This compound is a required reagent for in vivo and in vitro studies designed to elucidate the distinct toxicological mechanisms of Diquat metabolites. Given the >17-fold difference in oral LD50 and the disparate survival outcomes in subcutaneous studies, Diquat Monopyridone Bromide enables researchers to dissect the specific contribution of this metabolite to the overall toxicity profile of Diquat formulations [4].

Environmental Fate and Aquatic Ecotoxicology Research

Diquat Monopyridone is a key analyte in environmental monitoring programs investigating the persistence and ecological impact of herbicide residues in aquatic ecosystems. As a degradation product of Diquat, its presence in water systems is inevitable. Research has shown that its oxidative stress profile in aquatic organisms differs from that of the parent compound, necessitating its specific analysis to avoid mischaracterizing the environmental risk [5].

Technical Documentation Hub

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